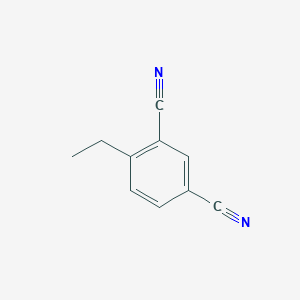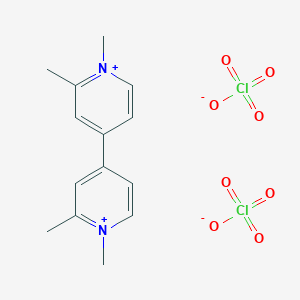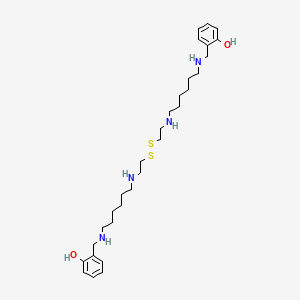
4-Ethylbenzene-1,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an ethyl group and two cyano groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,3-dicarbonitrile typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethyl or cyano groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure
Major Products: The major products formed from these reactions include substituted benzenes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Ethylbenzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 4-Ethylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring provides a stable framework for these interactions, allowing the compound to engage in various chemical and biological processes .
Comparación Con Compuestos Similares
Benzonitrile: Lacks the ethyl group, making it less hydrophobic.
4-Methylbenzene-1,3-dicarbonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylbenzonitrile: Contains only one cyano group, leading to different reactivity and applications .
Uniqueness: 4-Ethylbenzene-1,3-dicarbonitrile is unique due to the combination of its ethyl and cyano groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
104614-58-6 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-ethylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-2-9-4-3-8(6-11)5-10(9)7-12/h3-5H,2H2,1H3 |
Clave InChI |
MBJWGHPMLSGNGR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)






![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)


![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)

